N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Catalog No.
S1923343
CAS No.
250612-31-8
M.F
C19H36N2O8
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediam...

CAS Number

250612-31-8

Product Name

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

IUPAC Name

4-[3-[2-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid

Molecular Formula

C19H36N2O8

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C19H36N2O8/c1-19(2,3)29-18(25)21-9-5-11-27-13-15-28-14-12-26-10-4-8-20-16(22)6-7-17(23)24/h4-15H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)

InChI Key

RTHQDNQOODHVLK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O
  • N-Boc protecting group: This group (tert-Butyloxycarbonyl) protects the primary amine (NH2) at one end of the molecule, allowing for controlled manipulation of the other functional group. Once the desired chemical modifications are complete, the Boc group can be selectively removed to reveal the free amine. PubChem, N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine:
  • Succinyl moiety: This dicarboxylic acid group (COOH-CH2-CH2-COOH) provides the molecule with its bifunctional nature. The presence of two carboxylic acid groups allows for the creation of amide bonds with other molecules at both ends of the linker.
  • Peptide Synthesis: This linker is valuable for the construction of peptides, which are chains of amino acids. The Boc group protects the N-terminus (beginning) of the peptide while the succinyl moiety allows for conjugation to another peptide or biomolecule at the C-terminus (end). AdipoGen Life Sciences, N-Boc-N′-succinyl-4,7,10-trioxa-1,13-tridecanediamine:
  • Polymer Conjugation: N-Boc-N'-succinyl-4,7,10-trioxa-1,3-tridecanediamine can be used to attach polymers (large molecules) to other molecules of interest. This allows researchers to create new materials with specific properties, such as drug delivery systems or biosensors.
  • Surface Modification: Biomolecules can be linked to surfaces using this linker. This technique is useful for creating functionalized surfaces for cell culture studies, biosensors, and diagnostic assays.

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is a synthetic compound characterized by its unique structure, which includes a bifunctional linker. Its molecular formula is C₁₉H₃₆N₂O₈, with a molecular weight of 420.5 g/mol. The compound appears as a colorless viscous liquid and is soluble in dimethylformamide. It is primarily used in chemical synthesis due to its reactivity and ability to link various molecules together effectively .

N-Boc-N'-succinyl-4,7,10-trioxa-1,3-tridecanediamine does not have a direct mechanism of action as it's a linker molecule. Its role is to bridge two other molecules through its reactive groups. The mechanism of action depends on the target molecules it is attached to.

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal procedures.
Due to the presence of functional groups such as amines and esters. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the release of the N-Boc (tert-butoxycarbonyl) protecting group and the formation of the corresponding succinyl derivative. Additionally, it can react with other nucleophiles, making it valuable in peptide synthesis and other organic transformations .

While specific biological activity data for N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is limited, compounds with similar structures often exhibit interesting biological properties. These may include antimicrobial activity or the ability to act as drug delivery systems due to their amphiphilic nature. The succinyl group may enhance solubility and bioavailability in biological systems .

The synthesis of N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine typically involves multiple steps:

  • Formation of the Base Structure: The base molecule, 4,7,10-trioxa-1,13-tridecanediamine, can be synthesized through a two-step reaction involving acrylonitrile and ethylene glycol.
  • Protection of Amine Groups: The amine groups are then protected using the N-Boc group.
  • Introduction of Succinyl Group: Finally, the succinyl moiety is introduced via an acylation reaction.

Each step must be optimized for yield and purity to ensure the final product meets desired specifications .

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine finds applications in:

  • Chemical Synthesis: It serves as a bifunctional linker in various synthetic pathways.
  • Peptide Synthesis: Its ability to protect amine groups makes it useful in peptide coupling reactions.
  • Drug Delivery Systems: The compound's structure allows for potential use in formulating drug delivery vehicles that enhance solubility and stability .

Interaction studies involving N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine focus on its reactivity with other biomolecules. Research indicates that compounds with similar structural motifs can interact with enzymes or receptors due to their amphiphilic nature. Further studies are needed to elucidate specific interactions and their implications for biological systems .

Several compounds share structural similarities with N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4,7,10-Trioxa-1,13-tridecanediamineContains three ether linkages and two aminesLacks protective groups; more reactive
N-Boc-3-amino-1-propanesulfonic acidContains a sulfonic acid groupMore hydrophilic; used in peptide synthesis
N-succinyl-L-lysineContains an amino acid structureNaturally occurring; used in biochemistry

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine stands out due to its unique combination of ether linkages and protective groups that enhance its utility in synthetic chemistry while maintaining stability compared to similar compounds .

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2-Dimethyl-4,20-dioxo-3,9,12,15-tetraoxa-5,19-diazatricosan-23-oic acid

Dates

Modify: 2023-08-16

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